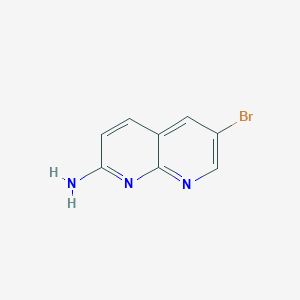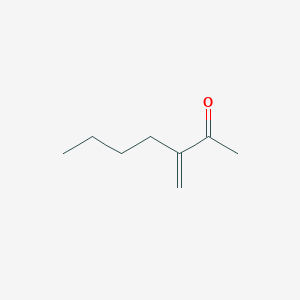
3,5-Diethynylpyridine
Overview
Description
3,5-Diethynylpyridine is an organic compound with the molecular formula C₉H₅N It is a derivative of pyridine, featuring ethynyl groups at the 3 and 5 positions of the pyridine ring
Mechanism of Action
Biochemical Pathways
One study suggests that it may be involved in ethynyl hydroboration pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diethynylpyridine. For instance, the compound is sensitive to air and heat, and it is recommended to be stored under an inert atmosphere and at temperatures below -20°C .
Biochemical Analysis
Biochemical Properties
3,5-Diethynylpyridine plays a significant role in biochemical reactions, particularly in the context of hydrogen bonding interactions. It has been observed to interact with various biomolecules, including enzymes and proteins. For instance, this compound can form hydrogen bonds with trimethylphosphate, acting as a hydrogen bond acceptor, and with phenol, acting as a hydrogen bond donor . These interactions are crucial for understanding the compound’s behavior in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate cell membranes and affect intracellular processes. Its ability to form hydrogen bonds with other molecules can lead to alterations in cell signaling pathways, impacting gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ethynyl groups enable it to participate in hydrogen bonding and other non-covalent interactions. These interactions can result in enzyme inhibition or activation, depending on the context. For example, this compound has been studied for its potential to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under inert atmosphere and low temperatures, such as storage in a freezer at -20°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that this compound can maintain its biochemical activity over extended periods, although its stability may be influenced by environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has shown that at lower doses, the compound can modulate cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels. For instance, this compound has been shown to participate in pathways related to lipid metabolism, impacting the levels of specific metabolites and influencing overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds and other non-covalent interactions facilitates its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are essential for understanding how this compound is localized and distributed within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to particular cellular compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, impacting the functions of these organelles and contributing to its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 3,5-dibromopyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as argon, and requires the use of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
3,5-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynylpyridine
- 5-Ethynylpyridin-2-amine
- 3-Chloro-5-ethynylpyridine
- 5-Ethynyl-2-(trifluoromethyl)pyridine
Uniqueness
3,5-Diethynylpyridine is unique due to the presence of two ethynyl groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYSOHHELIELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496700 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-90-1 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,5-diethynylpyridine and how is it typically characterized?
A1: this compound is an organic compound with the molecular formula C9H5N. Its structure features a pyridine ring with two ethynyl (-C≡CH) groups attached to the 3 and 5 positions. Characterizing this compound typically involves techniques like ¹³C cross-polarization magic angle spinning NMR and infrared spectroscopy (IR). [, ]
Q2: How does this compound interact with other molecules to form supramolecular structures?
A2: this compound can act as a bridging ligand, utilizing its nitrogen atom and ethynyl groups to coordinate with metal centers. For instance, it forms coordination polymers with silver ions, where the ethynyl groups interact with multiple silver atoms, leading to the formation of chains or 2D networks. These networks can further interact to create complex 3D structures. [] Additionally, the nitrogen atom in the pyridine ring can engage in halogen bonding with molecules like N-halosuccinimides. []
Q3: What are some applications of this compound in material science?
A3: this compound serves as a building block for synthesizing porous organic polymers (POPs). When polymerized, the ethynyl groups form polyacetylene chains, while the pyridine rings act as links between these chains. These materials exhibit micro/mesoporous textures and can efficiently capture and release CO2 and water, making them potentially useful for applications like carbon capture and water harvesting. []
Q4: How does this compound participate in the formation of metal complexes?
A4: The ethynyl groups in this compound readily react with gold(I) complexes, leading to the formation of various organogold compounds. For example, it can form dinuclear gold complexes where the two gold centers are bridged by the diethynylpyridine unit. These complexes can be further reacted with other ligands or metal complexes to yield diverse multinuclear structures. []
Q5: Are there any known challenges or considerations regarding the stability or handling of this compound?
A5: While the provided research papers don't directly address stability or handling concerns, it's important to note that this compound is known to react with N-halosuccinimides to form haloalkynes. [] This reactivity highlights the importance of careful handling and storage to prevent unwanted reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


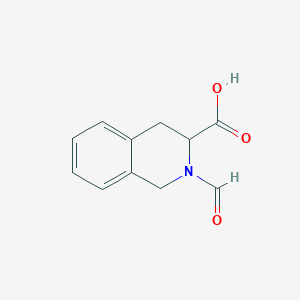
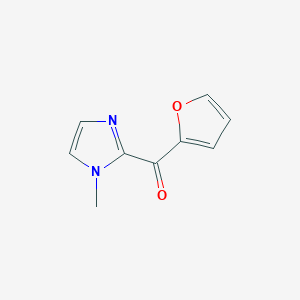


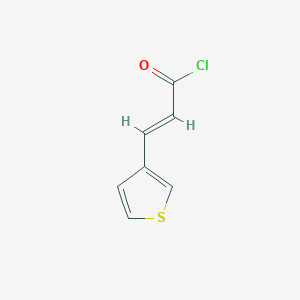
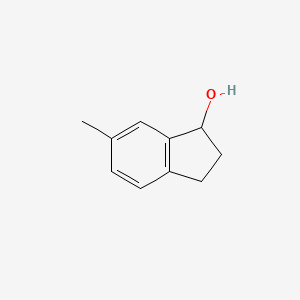
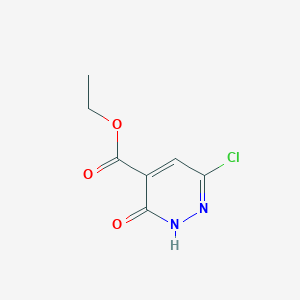
![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)


![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
